molecular formula C15H15BrN2O3 B12878164 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid

3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid

Cat. No.: B12878164
M. Wt: 351.19 g/mol
InChI Key: HJSPICIBHKVYKB-UHFFFAOYSA-N
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Description

3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is a complex organic compound that features a benzoic acid core substituted with a bromo-dimethylaminofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with 4-methylbenzoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-chlorobenzoic acid
  • 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-ethylbenzoic acid

Uniqueness

Compared to similar compounds, 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

3-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-methylbenzoic acid

InChI

InChI=1S/C15H15BrN2O3/c1-9-4-5-10(15(19)20)6-13(9)17-8-11-7-12(16)14(21-11)18(2)3/h4-8H,1-3H3,(H,19,20)

InChI Key

HJSPICIBHKVYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=CC2=CC(=C(O2)N(C)C)Br

Origin of Product

United States

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